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Compound of Interest

(3-Butoxy-4-chlorophenyl)boronic
Compound Name: o
aci

Cat. No.: B594712

CAS Number: 1256346-36-7
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Butoxy-4-
chlorophenyl)boronic acid, a versatile building block in organic synthesis with significant
potential in medicinal chemistry. This document details its physicochemical properties,
spectroscopic data, and key applications, with a focus on its role in the synthesis of bioactive
molecules.

Physicochemical and Spectroscopic Data

(3-Butoxy-4-chlorophenyl)boronic acid is a valuable reagent in synthetic chemistry,
particularly in palladium-catalyzed cross-coupling reactions. A summary of its key quantitative
data is presented below.
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Property Value

CAS Number 1256346-36-7

Molecular Formula C10H14BCIO3

Molecular Weight 228.48 g/mol

Appearance Off-white to light yellow solid
Purity Typically =95%

Note: Specific physical properties such as melting point, boiling point, and solubility for this
exact compound are not consistently reported in publicly available literature and may vary
between suppliers.

Spectroscopic Data: While specific spectra for (3-Butoxy-4-chlorophenyl)boronic acid are
not readily available in public databases, analogous structures such as 4-chlorophenylboronic
acid exhibit characteristic signals. For instance, in *H NMR spectroscopy in DMSO-de, aromatic
protons typically appear in the range of 7.4-7.8 ppm, and the boronic acid protons present as a
broad singlet around 8.16 ppm.[1] The butoxy group would be expected to show characteristic

aliphatic signals.

Synthesis

A general and widely applicable method for the synthesis of arylboronic acids involves the
reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate,
followed by acidic hydrolysis.

Conceptual Synthesis Workflow:
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Figure 1: General synthetic workflow for arylboronic acids.
Detailed Experimental Protocol for a Related Arylboronic Acid Synthesis:

The following protocol for the synthesis of 4-chlorophenylboronic acid illustrates the key steps
that would be adapted for the synthesis of (3-Butoxy-4-chlorophenyl)boronic acid.[2][3]

» Preparation of the Aryl Diazonium Salt: 4-chloroaniline is reacted with sodium nitrite in the
presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the
corresponding diazonium salt.

» Borylation: The diazonium salt solution is then reacted with a boron source, such as
tetrahydroxydiboron, in a suitable solvent like methanol.
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» Hydrolysis and Isolation: The reaction mixture is then subjected to acidic workup to hydrolyze
the intermediate boronate ester to the desired boronic acid. The product is typically isolated
by filtration and can be purified by recrystallization.

Applications in Organic Synthesis: The Suzuki-
Miyaura Coupling

(3-Butoxy-4-chlorophenyl)boronic acid is a key substrate in the Suzuki-Miyaura cross-
coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is
fundamental in the synthesis of biaryl compounds, which are common motifs in
pharmaceuticals and functional materials.

General Suzuki-Miyaura Coupling Reaction:
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Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling:

The following is a representative protocol for a palladium-catalyzed Suzuki-Miyaura coupling
reaction.[4][5]

e Reaction Setup: To a reaction flask equipped with a magnetic stirrer and under an inert
atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), (3-Butoxy-4-
chlorophenyl)boronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPhs)s, 2-5
mol%), and a base (e.g., K2COs, 2.0-3.0 mmol).
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» Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, or a
mixture of DMF and water).

e Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110
°C) and stir for the required time (2-24 hours), monitoring the reaction progress by a suitable
technique (e.g., TLC or GC-MS).

o Workup and Purification: After the reaction is complete, cool the mixture to room
temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and
brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SOa4 or MgSO.), filter,
and concentrate under reduced pressure. The crude product is then purified by a suitable
method, such as column chromatography on silica gel.

Relevance in Drug Discovery: Targeting
Phosphodiesterase 4 (PDE4)

The 3-butoxy-4-chlorophenyl moiety is a key structural feature in some potent and selective
inhibitors of phosphodiesterase 4 (PDE4).[6][7] PDE4 is an enzyme that plays a crucial role in
regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second
messenger involved in inflammatory and immune responses.[8][9] Inhibition of PDE4 leads to
an increase in CAMP levels, which in turn suppresses the activity of various inflammatory cells
and mediators. This makes PDE4 an attractive therapeutic target for inflammatory diseases
such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[8][9]

Simplified Signaling Pathway of PDE4 Inhibition:
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Figure 3: The role of PDE4 inhibition in modulating inflammatory responses.

The use of (3-Butoxy-4-chlorophenyl)boronic acid in the synthesis of novel PDE4 inhibitors
allows for the exploration of structure-activity relationships and the development of drug
candidates with improved potency, selectivity, and pharmacokinetic properties. The butoxy and
chloro substituents on the phenyl ring can be systematically varied to optimize binding to the
active site of the PDE4 enzyme.

Safety and Handling

(3-Butoxy-4-chlorophenyl)boronic acid should be handled with care in a well-ventilated area
or a fume hood. It is advisable to wear appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin
and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety
information, refer to the Safety Data Sheet (SDS) provided by the supplier.
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This technical guide serves as a foundational resource for researchers and professionals
working with (3-Butoxy-4-chlorophenyl)boronic acid. By providing key data and
experimental context, it aims to facilitate its effective use in the advancement of chemical
synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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